Sulfamethoxypyridazine Human Elimination Half-Life: 65-Hour Sustained Plasma Levels Versus Short-Acting Sulfonamide Comparators
In a controlled human study of six normal adult males receiving a single oral 4 g dose, sulfamethoxypyridazine maintained significant detectable plasma and urine concentrations for at least 105 hours post-administration [1]. This prolonged residence time contrasts sharply with short-acting sulfonamides such as sulfisoxazole and sulfisomidine, which typically require multiple daily doses to maintain therapeutic levels. The elimination half-life in humans is reported as approximately 59-67 hours (≈2.5-2.8 days), establishing sulfamethoxypyridazine as a long-acting sulfonamide suitable for once-daily or less frequent dosing regimens in species where applicable [2].
| Evidence Dimension | Plasma elimination half-life in humans |
|---|---|
| Target Compound Data | ≈59-67 hours |
| Comparator Or Baseline | Short-acting sulfonamides (sulfisoxazole, sulfisomidine): typically 4-10 hours |
| Quantified Difference | Approximately 6- to 16-fold longer half-life |
| Conditions | Human subjects; single oral dose; blood and urine sampling up to 105 hours |
Why This Matters
The extended half-life enables reduced dosing frequency in pharmacokinetic studies and veterinary applications, minimizing handling stress and experimental variability compared to short-acting sulfonamide controls.
- [1] Nichols RL, Jones WF, Finland M. Sulfamethoxypyridazine: Preliminary Observations on Absorption and Excretion of a New, Long-Acting Antibacterial Sulfonamide. Experimental Biology and Medicine. 1956;92(4):637-640. View Source
- [2] Wiki8.cn. Sulfamethoxypyridazine Pharmacokinetics Entry. Accessed 2026. View Source
